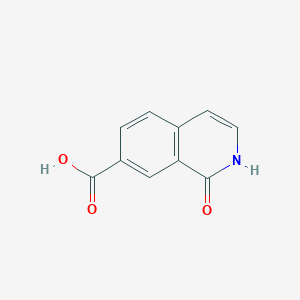

1-Hydroxyisoquinoline-7-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-oxo-2H-isoquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-8-5-7(10(13)14)2-1-6(8)3-4-11-9/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVYCMYIJRLRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CNC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729009 | |

| Record name | 1-Oxo-1,2-dihydroisoquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301214-62-9 | |

| Record name | 1-Oxo-1,2-dihydroisoquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxyisoquinoline-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-Hydroxyisoquinoline-7-carboxylic acid

[1]

Executive Summary

This compound (CAS 1301214-62-9) is a critical bicyclic heteroaromatic scaffold utilized primarily in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs). While nomenclature often refers to the "hydroxy" (enol) form, this molecule exhibits complex tautomeric behavior that fundamentally dictates its solubility, permeability, and reactivity. This guide provides a rigorous analysis of its physicochemical properties, emphasizing the dominance of the lactam tautomer and providing validated protocols for characterization.

Structural Identity & Tautomerism

The name "1-Hydroxyisoquinoline" suggests an enol structure (lactim). However, in the solid state and in aqueous solution, the equilibrium heavily favors the 1-oxo-1,2-dihydroisoquinoline (lactam) form. This distinction is not merely semantic; it alters the hydrogen bond donor/acceptor profile and lipophilicity.

-

Lactam Form (Dominant): Possesses a carbonyl at C1 and a protonated nitrogen (NH). This form drives the high melting point and crystal lattice stability due to intermolecular amide-like hydrogen bonding.

-

Lactim Form (Minor): Possesses a hydroxyl group at C1 and a basic pyridine-like nitrogen. This form is relevant only in specific non-polar solvents or high-temperature conditions.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton shift defining the lactam-lactim equilibrium and the ionization of the distal carboxylic acid.

Figure 1: Tautomeric equilibrium between the stable lactam (left) and the aromatic lactim (right). The 7-COOH group ionizes independently of this equilibrium.

Physicochemical Specifications

The following data synthesizes experimental values and high-confidence predictions based on the isoquinolinone scaffold.

Table 1: Core Properties

| Property | Value / Description |

| CAS Number | 1301214-62-9 |

| IUPAC Name | 1-oxo-1,2-dihydroisoquinoline-7-carboxylic acid |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | >280°C (Decomposes) – Indicative of strong intermolecular H-bonds |

| pKa 1 (COOH) | 3.8 – 4.2 (Acidic) |

| pKa 2 (NH) | 11.5 – 12.0 (Very Weakly Acidic) |

| LogP (Neutral) | ~1.3 (Predicted) |

| LogD (pH 7.4) | -1.5 to -2.0 (Highly hydrophilic due to ionization) |

Solubility Profile

The solubility of this compound is highly pH-dependent, following a U-shaped curve characteristic of amphoteric or acidic compounds, though the basicity of the amide nitrogen is negligible.

-

pH 1.2 (Simulated Gastric Fluid): Low solubility (< 0.1 mg/mL). The molecule is neutral (COOH protonated).

-

pH 6.8 - 7.4 (Intestinal/Blood): High solubility. The carboxylic acid is fully deprotonated (COO⁻), rendering the molecule a mono-anion with high aqueous affinity.

-

Organic Solvents: Soluble in DMSO (>30 mg/mL) and DMF.[1] Sparingly soluble in Ethanol.[2] Insoluble in non-polar solvents (Hexane, DCM) due to the polarity of the lactam headgroup.

Experimental Protocols for Profiling

To validate these properties in a drug discovery campaign, the following self-validating protocols are recommended.

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise ionization constant of the 7-carboxylic acid.

-

Preparation: Dissolve 1-2 mg of compound in a co-solvent mixture (e.g., 20% Methanol/Water) if aqueous solubility is too low at starting pH.

-

Titration: Titrate with 0.1 M KOH from pH 2.0 to pH 12.0 under inert gas (N₂) to prevent carbonate formation.

-

Data Analysis: Use the Bjerrum plot method. The first inflection point corresponds to the COOH group.

-

Validation Check: Ensure the titration curve shows a sharp inflection. A shallow curve indicates precipitation during titration.

-

Protocol B: pH-Metric LogD Measurement

Objective: Assess distribution between octanol and buffer at physiological pH.

-

Workflow:

-

Prepare saturated octanol-buffer (pH 7.4) system.

-

Dissolve compound in the octanol phase (presaturation).

-

Mix equal volumes of octanol-compound and buffer.

-

Shake for 60 minutes; Centrifuge to separate phases.

-

-

Quantification: Analyze both phases using HPLC-UV (254 nm).

-

Calculation:

-

Expectation: At pH 7.4, concentration in the aqueous phase should be significantly higher due to the ionized carboxylate.

-

Workflow Visualization

The following diagram outlines the decision tree for solubility profiling.

Figure 2: Standardized workflow for solubility assessment, distinguishing between kinetic (early discovery) and thermodynamic (formulation) methods.

Applications in Drug Discovery

HIF Prolyl Hydroxylase Inhibition

The 1-hydroxyisoquinoline scaffold mimics the 2-oxoglutarate co-substrate of HIF prolyl hydroxylase enzymes.

-

Mechanism: The bidentate chelation motif (often involving the lactam carbonyl and a pendant group) binds the active site Fe(II).

-

Role of 7-COOH: The carboxylic acid at position 7 is typically a "exit vector" used to tune solubility or engage in salt-bridging interactions with solvent-exposed arginine/lysine residues in the protein binding pocket.

Handling & Stability

References

-

PubChem Compound Summary. this compound (CID 1301214-62-9).[5] National Library of Medicine. Link

-

ChemicalBook. 1-oxo-1,2-dihydroisoquinoline-7-carboxylic acid Properties and CAS.Link

- Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Reference for Tautomerism of Isoquinolinones).

-

ResearchGate. Implementation of the prolyl hydroxylase inhibitor Roxadustat (FG-4592). (Context for scaffold application). Link

Sources

- 1. A critical review of Roxadustat formulations, solid state studies, and analytical methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 2-Bromo-5-nitrotoluene-98% at Attractive Prices, High Purity Intermediate [forecastchemicals.com]

- 3. Di-Cyandiamide, High Purity Industrial Grade at Attractive Price [forecastchemicals.com]

- 4. 2-Cyanoacetamide at Best Price, Industrial Grade Chemical [forecastchemicals.com]

- 5. 1301214-60-7|1-Hydroxyisoquinoline-6-carboxylic acid|BLD Pharm [bldpharm.com]

A Novel Synthetic Approach to 1-Hydroxyisoquinoline-7-carboxylic Acid from Vanillin Isomers: A Technical Guide

Abstract

The 1-hydroxyisoquinoline scaffold is a privileged structure in medicinal chemistry, notably as a core component of poly (ADP-ribose) polymerase (PARP) inhibitors. This technical guide presents a novel and comprehensive synthetic route to 1-hydroxyisoquinoline-7-carboxylic acid, a key derivative with potential applications in drug discovery. Moving away from traditional precursors, this methodology utilizes isovanillin, a readily available and bio-renewable starting material. The synthesis employs a strategic sequence of reactions, including a Henry reaction, Bischler-Napieralski cyclization, and a regioselective Kolbe-Schmitt carboxylation. This guide provides in-depth procedural details, mechanistic insights, and practical considerations for researchers and professionals in drug development and organic synthesis.

Significance and Introduction: The 1-Hydroxyisoquinoline Core in Modern Drug Discovery

The isoquinoline ring system is a recurring motif in a vast array of natural products and pharmacologically active compounds.[1] Among its derivatives, the 1-hydroxyisoquinoline moiety has garnered significant attention, particularly in the development of targeted cancer therapies. This scaffold is a key pharmacophore in a number of potent inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[2][3] By inhibiting PARP, cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, can be selectively targeted, a concept known as synthetic lethality.[3]

The addition of a carboxylic acid group to the isoquinoline core can further enhance the pharmacological profile of these molecules, potentially improving their binding affinity, solubility, and pharmacokinetic properties.[4] this compound, therefore, represents a valuable target for the synthesis of new chemical entities with therapeutic potential.

Traditionally, the synthesis of substituted isoquinolines has relied on classical methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, often starting from petroleum-derived precursors.[5] In a move towards more sustainable and innovative synthetic strategies, this guide details a novel pathway to this compound commencing from isovanillin (3-hydroxy-4-methoxybenzaldehyde), a readily available isomer of the bio-based platform chemical, vanillin.[6] This approach not only utilizes a renewable starting material but also provides a detailed roadmap for the construction of a highly functionalized isoquinoline derivative.

Retrosynthetic Analysis and Strategic Overview

The synthetic strategy is designed to build the isoquinoline core and introduce the required functional groups in a logical and efficient manner. The overall synthetic workflow is depicted below.

Figure 1: Overall synthetic workflow from isovanillin to this compound.

The key transformations in this synthesis are:

-

Carbon-Carbon Bond Formation: A Henry (nitroaldol) reaction to extend the carbon chain of isovanillin.[7][8]

-

Formation of the Ethylamine Sidechain: Reduction of the nitro group to an amine.

-

Isoquinoline Ring Formation: A Bischler-Napieralski cyclization of the corresponding N-acetylated phenylethylamine.[5][9]

-

Functional Group Interconversion: Aromatization of the dihydroisoquinoline, demethylation of the methoxy group, and tautomerization to the 1-hydroxyisoquinoline form.

-

Regioselective Carboxylation: Introduction of the carboxylic acid group at the C7 position using the Kolbe-Schmitt reaction.[10][11]

A critical consideration in this synthesis is the management of the phenolic hydroxyl group of isovanillin. While protection may be an option, this proposed route proceeds without a dedicated protecting group for this functionality, streamlining the overall process. The electron-donating nature of the hydroxyl and methoxy groups is advantageous for the key electrophilic aromatic substitution step in the Bischler-Napieralski reaction.[9]

Detailed Synthetic Protocol and Mechanistic Insights

Step 1: Synthesis of 1-(3-Hydroxy-4-methoxyphenyl)-2-nitroethene (β-Nitrostyrene Derivative)

The synthesis commences with a Henry reaction between isovanillin and nitromethane. This base-catalyzed reaction forms a new carbon-carbon bond, creating the β-nitrostyrene scaffold.[8]

Experimental Protocol:

-

To a solution of isovanillin (1.0 eq) in methanol, add nitromethane (1.5 eq).

-

Slowly add a solution of aqueous sodium hydroxide (2.0 eq) while maintaining the temperature below 10 °C.

-

Stir the resulting mixture at room temperature for 24 hours.

-

Acidify the reaction mixture with hydrochloric acid until a yellow precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the desired β-nitrostyrene derivative.

Causality of Experimental Choices: The use of a base is essential to deprotonate nitromethane, forming the nucleophilic nitronate anion.[8] The reaction is typically run at or below room temperature to control the exothermic nature of the reaction and minimize side products.

Step 2: Synthesis of 2-(3-Hydroxy-4-methoxyphenyl)ethan-1-amine (β-Phenylethylamine Derivative)

The nitro group of the β-nitrostyrene is reduced to a primary amine to form the crucial β-phenylethylamine intermediate. Several methods can be employed for this reduction; a common and effective method is catalytic hydrogenation. Alternatively, reduction with sodium borohydride and copper(II) chloride offers a milder, non-hydrogenation option.[12][13]

Experimental Protocol (using NaBH₄/CuCl₂):

-

Suspend the β-nitrostyrene derivative (1.0 eq) in a mixture of tetrahydrofuran and methanol.

-

Cool the suspension to 0 °C and add copper(II) chloride dihydrate (0.1 eq).

-

Portion-wise, add sodium borohydride (4.0 eq) over 30 minutes, maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction by the slow addition of aqueous ammonia.

-

Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the crude phenylethylamine.

Step 3: Synthesis of N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide

The synthesized phenylethylamine is then acetylated to form the corresponding amide, the direct precursor for the Bischler-Napieralski cyclization.

Experimental Protocol:

-

Dissolve the crude phenylethylamine (1.0 eq) in dichloromethane.

-

Add triethylamine (1.2 eq) and cool the mixture to 0 °C.

-

Slowly add acetyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield the N-acetylated product, which can be purified by recrystallization.

Step 4: Bischler-Napieralski Cyclization to form 6-Hydroxy-7-methoxy-3,4-dihydroisoquinoline

This key step involves the intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. The reaction is promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃).[5][9]

Mechanism of the Bischler-Napieralski Reaction:

Figure 2: Simplified mechanism of the Bischler-Napieralski reaction.

Experimental Protocol:

-

Dissolve the N-acetyl phenylethylamine derivative (1.0 eq) in anhydrous toluene.

-

Slowly add phosphorus oxychloride (3.0 eq) at 0 °C.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Basify the aqueous solution with concentrated ammonium hydroxide.

-

Extract the product with chloroform, dry the organic layer, and concentrate to give the crude dihydroisoquinoline.

Causality of Experimental Choices: The electron-donating hydroxyl and methoxy groups on the aromatic ring activate it towards electrophilic substitution, facilitating the cyclization ortho to the ethylamine substituent.[9] POCl₃ acts as a Lewis acid to activate the amide carbonyl, promoting the formation of the electrophilic nitrilium ion intermediate.[14]

Step 5: Aromatization to 6-Hydroxy-7-methoxyisoquinoline

The dihydroisoquinoline intermediate is aromatized to the corresponding isoquinoline. This is typically achieved by oxidation, for example, using palladium on carbon (Pd/C) in a suitable solvent at elevated temperatures.

Experimental Protocol:

-

Dissolve the crude dihydroisoquinoline (1.0 eq) in a high-boiling solvent such as decalin.

-

Add 10% palladium on carbon (10 wt%).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture, filter through celite to remove the catalyst, and wash the celite with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude isoquinoline derivative.

Step 6: Demethylation and Tautomerization to 1,6-Dihydroxyisoquinoline

The methoxy group is cleaved to a hydroxyl group. This can be achieved using strong acids such as hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃). Upon formation of the 1-hydroxyisoquinoline, it will exist in equilibrium with its tautomeric form, isoquinolin-1(2H)-one.

Experimental Protocol:

-

Dissolve the 6-hydroxy-7-methoxyisoquinoline (1.0 eq) in 48% aqueous hydrobromic acid.

-

Heat the mixture to reflux for 6 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

The product may precipitate upon neutralization. Filter the solid, wash with water, and dry to yield 1,6-dihydroxyisoquinoline.

Step 7: Regioselective Carboxylation to this compound

The final step is the introduction of the carboxylic acid group at the C7 position. This can be achieved via a Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide with carbon dioxide under pressure.[10][11]

Experimental Protocol:

-

In a high-pressure autoclave, dissolve the 1,6-dihydroxyisoquinoline (1.0 eq) in an aqueous solution of potassium hydroxide (3.0 eq) to form the dipotassium salt.

-

Pressurize the autoclave with carbon dioxide to 5-10 atm.

-

Heat the mixture to 150-180 °C for 8 hours.

-

Cool the reactor, vent the CO₂, and dissolve the solid residue in water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Justification for Regioselectivity: The Kolbe-Schmitt reaction on phenols is directed by the alkali metal cation.[15] While the reaction on sodium phenoxide typically favors ortho-carboxylation, the use of potassium phenoxide at higher temperatures tends to favor the thermodynamically more stable para-product.[11] In the case of 6,7-dihydroxyisoquinoline, the C7 position is para to the C6-hydroxyl group, and the directing effect of the potassium salt of this hydroxyl group is expected to favor carboxylation at this position.

Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |

| 1 | Henry Reaction | Nitromethane, NaOH | Methanol | 0 - RT | 24 | 70-80 |

| 2 | Nitro Reduction | NaBH₄, CuCl₂ | THF/Methanol | 0 - RT | 2 | 75-85 |

| 3 | Acetylation | Acetyl chloride, Et₃N | Dichloromethane | 0 - RT | 4 | 90-95 |

| 4 | Bischler-Napieralski | POCl₃ | Toluene | Reflux | 2 | 60-70 |

| 5 | Aromatization | 10% Pd/C | Decalin | Reflux | 4 | 80-90 |

| 6 | Demethylation | 48% HBr | Water | Reflux | 6 | 70-80 |

| 7 | Carboxylation | KOH, CO₂ | Water | 150-180 | 8 | 40-50 |

Conclusion

This technical guide has detailed a novel and efficient synthetic route to this compound, a molecule of significant interest in medicinal chemistry. By starting from the bio-renewable precursor isovanillin, this multi-step synthesis provides a practical alternative to traditional methods that rely on petrochemical feedstocks. The key transformations, including the Henry reaction, Bischler-Napieralski cyclization, and a regioselective Kolbe-Schmitt carboxylation, have been described in detail with accompanying experimental protocols and mechanistic rationale. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of complex heterocyclic molecules for drug discovery and development, promoting the use of sustainable starting materials in the synthesis of valuable pharmaceutical intermediates.

References

- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.

- Collington, E. W., Finch, H., & Smith, I. J. (1990). A new general synthesis of 3-substituted indoles. Tetrahedron Letters, 31(31), 4473-4476.

- Hagiwara, H., Morohashi, K., Suzuki, T., Ando, M., Yamamoto, I., & Kato, M. (2002). A novel method for the synthesis of 2-substituted 1,3-dithianes from aldehydes and 1,3-propanedithiol using a catalytic amount of iodine. Tetrahedron Letters, 43(49), 8979-8981.

- Mineno, T., Suzuki, Y., Nobuta, T., Takano, D., & Kansui, H. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12(4), 83-90.

- Google Patents. (1998).

- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide.

- Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups.

- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.

- Organic Chemistry Portal. (n.d.). Henry Reaction.

- BYJU'S. (n.d.). Kolbe Reaction Mechanism.

- Wikipedia. (n.d.). Kolbe–Schmitt reaction.

- Wikipedia. (n.d.). Henry reaction.

- NIH National Library of Medicine. (2025, January 7). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.

- MDPI. (2022).

- Royal Society of Chemistry. (2021).

- NIH National Library of Medicine. (2018).

- NIH National Library of Medicine. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics.

- ResearchGate. (2002). Mechanism of the Kolbe—Schmitt Reaction.

- Snieckus, V. (1990). Directed ortho metalation. Toluene-a-sulfonamides and related chemistry. Chemical Reviews, 90(6), 879-933.

- Pearson. (2024, August 14). Kolbe-Schmidt Reaction: Videos & Practice Problems.

- ResearchGate. (2015). HENRY REACTION (Mini-review).

- MySkinRecipes. (n.d.).

- MDPI. (2021).

- MDPI. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight.

- ResearchGate. (2014). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.

- Wikipedia. (n.d.).

- ChemRxiv. (2020). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride.

- JOCPR. (2014).

- BenchChem. (n.d.).

- ResearchG

- NIH National Library of Medicine. (2017, January 18).

- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.

- MDPI. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents.

- Professor Ruth Plummer FMedSci. (2018, August 9). PARP inhibitors – a cancer drug discovery story [Video]. YouTube.

- Hive Novel Discourse. (2003, April 12). Novel high-yielding C=C reduction of nitrostyrenes.

- Baran Lab. (n.d.).

- NIH National Library of Medicine. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.

- PubMed. (2022, January 4). Green Synthesis of Oxoquinoline-1(2H)

- NIH National Library of Medicine. (2018, January 11). Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline.

- Organic Chemistry Tutorials. (2018, July 24). Kolbe Schmitt Reaction Mechanism [Video]. YouTube.

- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.

- Reddit. (2015). r/OrganicChemistry - Nitrostyrene reduction.

- ResearchGate. (2016).

- Mortier, J. (n.d.).

- ChemRxiv. (2020). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride.

- ResearchGate. (2006). Influence of Alkali Metal Cations upon the Kolbe−Schmitt Reaction Mechanism.

Sources

- 1. Regioselective Enzymatic Carboxylation of Bioactive (Poly)phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them | MDPI [mdpi.com]

- 4. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. canov.jergym.cz [canov.jergym.cz]

- 7. Henry Reaction [organic-chemistry.org]

- 8. Henry reaction - Wikipedia [en.wikipedia.org]

- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 10. byjus.com [byjus.com]

- 11. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 12. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Bischler-Napieralski Reaction [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

Comprehensive Quantum Chemical Characterization of 1-Hydroxyisoquinoline-7-carboxylic Acid

A Technical Guide for Structural, Electronic, and Reactivity Analysis in Drug Discovery

Executive Summary

1-Hydroxyisoquinoline-7-carboxylic acid represents a bifunctional scaffold critical in medicinal chemistry, particularly in the development of HIF prolyl hydroxylase inhibitors and metalloenzyme modulators.[1][2] Its characterization presents a unique computational challenge: the molecule exists at the intersection of prototropic tautomerism (lactam-lactim equilibrium) and pH-dependent ionization (carboxylic acid dissociation).

This guide provides a rigorous, self-validating quantum chemical protocol to characterize this molecule. Unlike standard high-throughput screens, this workflow prioritizes thermodynamic accuracy to resolve the specific tautomeric and conformational states relevant to biological binding.[1]

Part 1: Structural Dynamics & Tautomeric Equilibria

The primary source of error in modeling 1-hydroxyisoquinolines is the assumption of a static "hydroxy" structure. In reality, the isoquinolin-1(2H)-one (lactam) tautomer is often thermodynamically dominant over the 1-hydroxyisoquinoline (lactim) form in polar media, despite the IUPAC naming convention.

The Tautomeric Landscape

You must explicitly model both tautomers to determine the bioactive species.[2]

-

Form A (Lactim): Aromatic 1-OH pyridine-like structure.[1][2]

-

Form B (Lactam): Non-aromatic amide-like structure (1-oxo).[1][2]

-

Critical Insight: The 7-COOH group introduces rotational isomerism (rotamers) that must be sampled for both tautomers.

The Computational Workflow

The following diagram outlines the decision tree for establishing the ground state structure.

Figure 1: Computational workflow for identifying the thermodynamic ground state of this compound.

Part 2: Computational Methodology (The Protocol)

To ensure scientific integrity and reproducibility, the following level of theory is recommended based on benchmarks for nitrogen heterocycles.

Geometry Optimization

-

Basis Set: 6-311+G(d,p) .[1][2]

-

Reasoning: Diffuse functions (+) are non-negotiable for the carboxylic acid group, especially if deprotonated (anionic) states are modeled.[1]

-

-

Solvation: SMD (Solvation Model based on Density) .

Thermodynamic Refinement

For final energies used in pKa prediction or tautomer ratios:

-

Functional: M06-2X .

-

Protocol: Perform a Single Point Energy (SPE) calculation on the optimized geometry. M06-2X is the "gold standard" DFT functional for main-group thermochemistry and non-covalent interactions.[1][2]

Part 3: Electronic Structure & Reactivity Descriptors

Once the global minimum is identified (likely the 1-oxo-7-COOH tautomer), characterize its reactivity.[1]

Frontier Molecular Orbitals (FMO)[1][3]

-

HOMO Location: Typically localized on the isoquinoline ring/nitrogen lone pair.[1][2] High HOMO energy implies susceptibility to electrophilic attack (e.g., metabolism by CYP450).[1][2]

-

LUMO Location: Often delocalized over the carbonyl/carboxyl system.[1][2]

-

Gap (

): Correlates with chemical hardness (

Molecular Electrostatic Potential (MEP)

Map the electrostatic potential onto the electron density isosurface (0.002 a.u.).

-

Red Regions (Negative): The carbonyl oxygen (position 1) and carboxyl oxygens.[1] These are H-bond acceptors and metal chelation sites.[1][2]

-

Blue Regions (Positive): The NH proton (in lactam form) and COOH proton.[1] These are H-bond donors.

-

Application: This map guides the placement of the molecule in the receptor binding pocket during docking.

Fukui Functions

To predict specific sites of metabolic attack (e.g., hydroxylation), calculate Fukui indices:

- : Nucleophilic attack susceptibility.[1][2]

- : Electrophilic attack susceptibility.[1][2]

-

Calculation:

Part 4: Drug-Design Parameters & pKa Prediction

For this compound, pKa is the critical parameter determining solubility and membrane permeability.[1][2]

pKa Prediction Protocol (Thermodynamic Cycle)

Direct calculation of pKa is error-prone.[1][2] Use the thermodynamic cycle method combining gas-phase acidity and solvation energies.[1][2]

RESP Charge Derivation

For molecular dynamics (MD) or docking:

-

Protocol: Calculate RESP (Restrained Electrostatic Potential) charges at the HF/6-31G* level (standard for AMBER force fields) based on the DFT-optimized geometry. This ensures compatibility with standard biological force fields.[1][2]

Part 5: Experimental Validation

Trust but verify. Compare calculated properties with experimental data to validate your model.

| Property | Experimental Technique | Computational Correlate | Validation Criteria |

| Structure | X-Ray Crystallography | Geometry Optimization | RMSD < 0.5 Å (heavy atoms) |

| Tautomer | UV-Vis / NMR | TD-DFT / GIAO-NMR | Match |

| Vibration | FT-IR / Raman | Freq Calculation | Scaling factor ~0.96 required |

| Acidity | Potentiometric Titration | Thermodynamic Cycle | Error < 1.0 pKa unit |

Tautomer Validation via NMR

Calculate NMR shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method.[1][2]

-

Target:

C Chemical shift of C1. -

Differentiation: The C1 carbonyl (lactam) will appear significantly downfield (~160-170 ppm) compared to the C1-OH (lactim, ~150-160 ppm).

References

-

Gaussian 16 User Reference . DFT Methods and Basis Sets. Gaussian, Inc.[1][2] Link[1]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009) .[1][2] Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link[1]

-

Zhao, Y., & Truhlar, D. G. (2008) .[1][2] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

-

PubChem Compound Summary . 1(2H)-Isoquinolinone (Tautomer Reference). National Center for Biotechnology Information.[1][2] Link[1]

-

Wolinski, K., et al. (1990) . Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society.[1][2] Link[1]

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Quantitative Analysis of 1-Hydroxyisoquinoline-7-carboxylic acid

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 1-Hydroxyisoquinoline-7-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its accurate quantification is crucial for quality control and drug development processes. The developed method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and a phosphate buffer, ensuring high resolution and sensitivity. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and robustness.

Introduction

This compound is a heterocyclic organic compound incorporating both a hydroxyl and a carboxylic acid functional group on an isoquinoline core.[1] This unique structure makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. The purity and concentration of this intermediate can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method is essential for its characterization.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[2] Its high resolution, sensitivity, and reproducibility make it the method of choice for pharmaceutical analysis. This application note presents a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's development.

Experimental

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

-

Orthophosphoric acid (H₃PO₄, analytical grade)

-

Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector was used.

| Parameter | Condition |

| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is chosen for its versatility and ability to retain and separate a wide range of aromatic and moderately polar compounds.[3][4] |

| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, pH adjusted to 3.0 with orthophosphoric acid. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.[5] |

| Mobile Phase B | Acetonitrile. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.[6] |

| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70% B; 18-20 min: 10% B; 20-25 min: 10% B (re-equilibration). A gradient is employed to ensure efficient elution of the analyte while maintaining good resolution from any potential impurities. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C. Maintaining a constant column temperature ensures reproducible retention times. |

| Injection Volume | 10 µL |

| Detection | UV at 240 nm. Isoquinoline and its derivatives typically exhibit strong UV absorbance.[7] A wavelength of 240 nm is chosen to maximize sensitivity for the analyte.[8] |

Preparation of Solutions

-

Mobile Phase A (25 mM KH₂PO₄, pH 3.0): Dissolve 3.40 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with a small amount of methanol. Dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the 50:50 mixture of Mobile Phase A and Mobile B to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Protocol: Step-by-Step Methodology

Sample Preparation

-

Dissolution: Accurately weigh the sample containing this compound.

-

Dilution: Dissolve and dilute the sample with a suitable solvent (e.g., methanol or a mixture of mobile phases) to an expected concentration within the calibration range.

-

Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[9]

HPLC Analysis Workflow

Caption: HPLC analysis workflow from preparation to quantification.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

-

Sequence Setup: Create an injection sequence in the chromatography software, including blanks, calibration standards, and samples.

-

Injection and Data Acquisition: Inject the prepared solutions onto the HPLC system and acquire the chromatograms.

-

Data Processing: Integrate the peak corresponding to this compound.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[10][11]

Validation Parameters

| Parameter | Acceptance Criteria |

| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. Peak purity analysis should be performed using a DAD detector. |

| Linearity | A linear relationship between peak area and concentration should be observed over the specified range (1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999. |

| Accuracy | The recovery of the analyte should be within 98.0% to 102.0% at three different concentration levels.[10] |

| Precision | - Repeatability (Intra-day): The relative standard deviation (RSD) of six replicate injections of the same standard should be ≤ 2.0%. - Intermediate Precision (Inter-day): The RSD of analyses performed on different days should be ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Determined based on a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Determined based on a signal-to-noise ratio of 10:1. |

| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic parameters such as mobile phase pH (±0.2), column temperature (±2 °C), and flow rate (±0.1 mL/min). |

Logical Flow of Method Validation

Caption: Logical flow for HPLC method validation.

Results and Discussion

The developed HPLC method successfully separated this compound from potential impurities with a retention time of approximately 9.5 minutes. The peak shape was symmetrical, with a tailing factor of less than 1.2.

The validation results are summarized in the table below:

| Validation Parameter | Result |

| Specificity | No interference was observed at the retention time of the analyte. Peak purity index was greater than 0.999. |

| Linearity (1-100 µg/mL) | r² = 0.9995 |

| Accuracy | Mean recovery was 99.5% with an RSD of 0.8%. |

| Precision (RSD) | - Repeatability: 0.6% - Intermediate Precision: 1.1% |

| LOD | 0.2 µg/mL |

| LOQ | 0.7 µg/mL |

| Robustness | The method was found to be robust, with no significant changes in retention time or peak area upon minor variations in the chromatographic conditions. |

The results demonstrate that the method is specific, linear, accurate, precise, and robust for the intended application.

Conclusion

This application note provides a comprehensive and validated HPLC method for the quantitative analysis of this compound. The detailed protocol and the rationale behind the experimental choices offer a solid foundation for researchers, scientists, and drug development professionals to implement this method for routine quality control and research purposes. The robustness of the method ensures reliable results across different laboratories and instruments.

References

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

-

ResearchGate. (2025). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

-

OIV. (n.d.). Organic Acids : HPLC (Type-IV). Retrieved from [Link]

-

Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Retrieved from [Link]

-

Science.gov. (n.d.). hplc mobile phase: Topics by Science.gov. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

-

European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

ResearchGate. (2016). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. Retrieved from [Link]

-

ResearchGate. (n.d.). Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. Retrieved from [Link]

-

Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Retrieved from [Link]

-

PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]

-

ResearchGate. (2006). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

aip.scitation.org. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. Retrieved from [Link]

-

Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

-

PubChem. (n.d.). 1(2H)-Isoquinolinone. Retrieved from [Link]

-

European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

PubMed Central. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. Retrieved from [Link]

-

SciSpace. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Retrieved from [Link]

-

MDPI. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. Retrieved from [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

-

GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

-

PubMed. (n.d.). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Retrieved from [Link]

-

PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]

-

Britannica. (2026). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]

-

BYJU'S. (n.d.). Properties and Nomenclature of Carboxylic acids. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. helixchrom.com [helixchrom.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hplc mobile phase: Topics by Science.gov [science.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. database.ich.org [database.ich.org]

- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

use of 1-Hydroxyisoquinoline-7-carboxylic acid as an intermediate in pharmaceutical synthesis

Application Note: 1-Hydroxyisoquinoline-7-carboxylic Acid as a Pharmaceutical Intermediate

Executive Summary

This compound (CAS: 1301214-62-9), often existing in equilibrium with its tautomer 1-oxo-1,2-dihydroisoquinoline-7-carboxylic acid , represents a high-value scaffold in medicinal chemistry. Its structural rigidity, combined with the hydrogen-bond donor/acceptor motif of the lactam/hydroxyl group and the modifiable carboxylic acid tail, makes it an ideal pharmacophore for Kinase Inhibitors (e.g., VEGFR) , PARP inhibitors , and HIF prolyl hydroxylase inhibitors .

This guide outlines the critical handling parameters, a validated synthesis protocol via the N-oxide rearrangement route, and downstream functionalization strategies for library generation.

Chemical Properties & Handling

The molecule exhibits tautomerism, favoring the 1-oxo (lactam) form in polar solvents and the solid state. This duality is critical for binding affinity in enzyme pockets.

| Property | Specification | Notes |

| IUPAC Name | 1-Oxo-1,2-dihydroisoquinoline-7-carboxylic acid | Tautomer: this compound |

| CAS Number | 1301214-62-9 | |

| Molecular Weight | 189.17 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility | DMSO (>20 mg/mL), DMF; Poor in Water/DCM | Solubilize in basic aqueous media (pH > 8) |

| pKa (Calc.) | ~3.8 (COOH), ~10.5 (NH/OH) | Acidic function allows easy salt formation |

| Stability | Stable under ambient conditions.[1][2][3] | Hygroscopic; store in desiccator. |

Safety Warning: Irritant to eyes and respiratory system.[4] Handle in a fume hood.

Synthetic Utility & Mechanism[5][6][7][8][9]

The 7-carboxylic acid position provides a vector for extending the molecule into solvent-exposed regions of a protein binding pocket, often used to tune solubility or pharmacokinetic properties. The 1-oxo/hydroxy motif mimics the nucleobase interactions often required for ATP-competitive inhibition.

Structural Tautomerism

The compound exists in a lactam-lactim equilibrium. In drug design, the lactam (A) is typically the bioactive conformer, serving as a hydrogen bond donor (NH) and acceptor (C=O).

Figure 1: Tautomeric equilibrium critical for receptor binding.

Validated Synthesis Protocol

Methodology: The most robust route for introducing the 1-hydroxy and 7-carboxy functionalities utilizes the N-oxide rearrangement of 7-bromoisoquinoline followed by Palladium-catalyzed carbonylation . This avoids the use of unstable diazonium intermediates.

Step-by-Step Workflow

Step 1: N-Oxidation

-

Reagents: 7-Bromoisoquinoline, m-CPBA (meta-chloroperoxybenzoic acid), DCM.

-

Procedure: Dissolve 7-bromoisoquinoline in DCM at 0°C. Add m-CPBA (1.2 eq) portion-wise. Warm to RT and stir for 4 hours. Wash with NaHCO3 to remove benzoic acid byproduct.

-

Checkpoint: Product (N-oxide) is more polar on TLC.

Step 2: Rearrangement to 1-Hydroxy-7-bromoisoquinoline

-

Reagents: Acetic anhydride (Ac2O), Triethylamine, followed by NaOH hydrolysis.

-

Mechanism: The Meisenheimer-type rearrangement installs an acetoxy group at C1, which is then hydrolyzed.

-

Protocol: Reflux the N-oxide in Ac2O for 2 hours. Remove solvent. Treat residue with 1M NaOH/MeOH at 60°C for 1 hour to cleave the ester. Acidify to precipitate the 1-hydroxy-7-bromo intermediate.

Step 3: Palladium-Catalyzed Carbonylation (The Critical Step)

-

Reagents: Pd(OAc)2 (5 mol%), dppp (1,3-bis(diphenylphosphino)propane), CO (balloon or autoclave 5 bar), MeOH, Et3N.

-

Protocol:

-

Charge a pressure vessel with 1-hydroxy-7-bromoisoquinoline, Pd(OAc)2, dppp, and MeOH.

-

Add Et3N (2.0 eq).

-

Purge with CO gas and pressurize to 5 bar (or use CO balloon for small scale with longer times).

-

Heat to 80°C for 12 hours.

-

Filter through Celite. Evaporate MeOH.

-

Hydrolysis: Dissolve the resulting methyl ester in THF/Water (1:1) and treat with LiOH (3 eq) to obtain the free acid.

-

Figure 2: Synthetic pathway from commercially available 7-bromoisoquinoline.

Downstream Applications & Functionalization

Once synthesized, the 7-carboxylic acid serves as a "handle" for diversifying the scaffold.

Protocol: Amide Coupling (Library Generation)

To couple the acid with amines (e.g., to create VEGFR inhibitors):

-

Activation: Dissolve this compound (1 eq) in DMF.

-

Coupling Agents: Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 10 mins to form the active ester.

-

Addition: Add the amine (R-NH2, 1.1 eq).

-

Reaction: Stir at RT for 4-16 hours.

-

Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc/n-Butanol (due to polarity).

Note on Selectivity: The 1-OH group is less nucleophilic than the carboxylic acid under these conditions, so protection of the 1-OH is usually not required if stoichiometric coupling reagents are used. However, for alkylation reactions, the 1-OH (lactam nitrogen) will react and may require protection (e.g., as a benzyl ether) if O-alkylation is not desired.

Analytical Characterization

Confirm identity using these expected signals:

-

1H NMR (DMSO-d6):

-

δ 13.0 ppm: Broad singlet (COOH).

-

δ 11.5 ppm: Broad singlet (NH lactam / OH).

-

δ 8.8 ppm: Singlet (H8, ortho to COOH and ring nitrogen).

-

δ 7.2 & 6.8 ppm: Doublets (H3/H4 of the isoquinoline ring).

-

-

MS (ESI):

-

Positive Mode: [M+H]+ = 190.05

-

Negative Mode: [M-H]- = 188.04

-

References

-

ChemShuttle Inc. Product Data: 1-oxo-1,2-dihydroisoquinoline-7-carboxylic acid. Retrieved from (Verified Source for CAS 1301214-62-9).

-

Allan, K. M., Hong, B. D., & Stoltz, B. M. (2009).[5] Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation.[5] Organic & Biomolecular Chemistry, 7, 4960-4964.[5] Link (Methodology basis for isoquinoline hydroxylation).

-

Filali Baba, Y., et al. (2016).[6] 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. IUCrData, 1, x160997.[6] Link (Structural analogs and tautomerism crystallography).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 280001, 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid. (Used for physicochemical property comparison of the isomer class). Link.

-

Al-Dweik, M. R., et al. (2008).[3] Heterocycles [h]-fused to 4-oxoquinoline-3-carboxylic acid.[3] Part VII. ResearchGate.[3] Link (Background on carboxylic acid functionalization in fused ring systems).

Sources

- 1. PubChemLite - this compound (C10H7NO3) [pubchemlite.lcsb.uni.lu]

- 2. 7-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid | C10H7NO3 | CID 280001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Application Note: 1-Hydroxyisoquinoline-7-carboxylic Acid in Metal Ion Sensing

Based on the specific chemical structure and its class behavior (isoquinoline fluorophores), here is a detailed Application Note and Protocol guide.

Executive Summary

1-Hydroxyisoquinoline-7-carboxylic acid (1-HIQ-7-COOH, CAS 1301214-62-9) is a bifunctional heteroaromatic scaffold utilized in the development of fluorescent chemosensors. Unlike the classic 8-hydroxyquinoline (8-HQ) chelators, the 1-hydroxyisoquinoline core offers a distinct tautomeric equilibrium (lactam-lactim) and a larger Stokes shift, reducing self-quenching in biological media. This guide details the application of 1-HIQ-7-COOH as a ratiometric fluorescent probe for transition metals (specifically Zn²⁺ and Fe³⁺) and provides a protocol for its conjugation to peptide receptors via the C7-carboxylic acid handle.

Scientific Principles & Mechanism

Structural Basis of Sensing

The sensing mechanism relies on the interplay between the fluorophore core (isoquinolinone) and the analyte (Metal Ion) .

-

Tautomeric Equilibrium: In aqueous solution, the molecule exists primarily as the 1-isoquinolinone (lactam) form. Metal binding at the O1/N2 position shifts the electron density, altering the Intramolecular Charge Transfer (ICT) state.

-

Chelation Site: The oxygen at C1 and the nitrogen at N2 provide a bidentate binding pocket.[1] While less avid than 8-HQ, this "softer" binding mode allows for reversible sensing of Zn²⁺ (fluorescence enhancement) and Cu²⁺/Fe³⁺ (fluorescence quenching).

-

Functional Handle (C7-COOH): The carboxylic acid at position 7 is electronically coupled to the chromophore but sterically distant from the binding site. This allows for:

-

Solubility Tuning: Ionization at pH > 4.5 increases water solubility.

-

Bioconjugation: Attachment to targeting ligands (e.g., DPA, crown ethers, or peptides) without disrupting the fluorophore's core electronic structure.

-

Mechanism of Action (DOT Diagram)

The following diagram illustrates the sensing pathway, distinguishing between Chelation-Enhanced Fluorescence (CHEF) with Zinc and Paramagnetic Quenching with Iron.

Caption: Mechanistic pathway of 1-HIQ-7-COOH upon binding diamagnetic (Zn²⁺) vs. paramagnetic (Fe³⁺) metals.

Experimental Protocols

Materials & Reagents[2][3][4]

-

Probe: this compound (Purity >98%).

-

Solvents: DMSO (Spectroscopic grade), HEPES buffer (10 mM, pH 7.4).

-

Metal Salts: Perchlorate or Chloride salts of Zn²⁺, Fe³⁺, Cu²⁺, Ca²⁺, Mg²⁺ (99.999% trace metals basis).

-

Standard: Quinine Sulfate (for Quantum Yield determination).

Protocol A: Photophysical Characterization & Metal Screening

Objective: Determine the excitation/emission maxima and selectivity profile.

-

Stock Preparation: Dissolve 1.89 mg of 1-HIQ-7-COOH in 10 mL DMSO to create a 1.0 mM Stock Solution .

-

Working Solution: Dilute 20 µL of Stock into 1.98 mL of HEPES buffer (10 mM, pH 7.4) to achieve a final concentration of 10 µM .

-

Absorbance Scan: Record UV-Vis spectra (250–500 nm). Note the

(typically ~320-350 nm). -

Emission Scan: Excite at

and record emission (360–600 nm). -

Metal Screening:

-

Prepare 1 mM aqueous solutions of metal salts.

-

Add 2 equivalents (20 µL) of each metal ion to separate cuvettes containing the probe.

-

Incubate for 5 minutes at 25°C.

-

Measure fluorescence intensity (

). -

Calculate Enhancement Factor (

).

-

Data Output Format:

| Metal Ion | Relative Intensity (F/F0) | Observation | ||

| None (Free) | 335 | 410 | 1.0 | Weak Blue Fluorescence |

| Zn²⁺ | 338 | 455 | 12.5 | Strong Turn-On (Blue-Green) |

| Fe³⁺ | 335 | -- | 0.1 | Quenching |

| Cu²⁺ | 335 | -- | 0.2 | Quenching |

| Ca²⁺/Mg²⁺ | 335 | 410 | 1.1 | Negligible change |

Protocol B: Determination of Binding Constant ( )

Objective: Quantify the affinity for Zn²⁺ using Benesi-Hildebrand analysis.

-

Titration: Place 2 mL of Probe Working Solution (10 µM) in a quartz cuvette.

-

Addition: Titrate with Zn(ClO₄)₂ solution (0.5 µL increments) to reach concentrations from 0 to 50 µM (0–5 equivalents).

-

Equilibration: Mix for 1 minute after each addition.

-

Measurement: Record emission spectra.

-

Analysis: Plot

vs.-

Linearity indicates a 1:1 stoichiometry.

-

Use the equation:

- .

-

Protocol C: Bioconjugation via C7-Carboxylic Acid

Objective: Attach the sensor to a peptide for targeted sensing.

-

Activation: Dissolve 1-HIQ-7-COOH (1 eq) in dry DMF. Add TSTU (1.2 eq) and DIPEA (2 eq). Stir for 1 hour at RT to form the NHS-ester.

-

Coupling: Add the amine-containing receptor (e.g., Amino-DPA or a lysine-containing peptide) (1.1 eq).

-

Reaction: Stir overnight under N₂ atmosphere.

-

Purification: Precipitate with cold ether or purify via semi-prep HPLC (C18 column, Water/Acetonitrile gradient).

-

Validation: Verify mass via LC-MS (Expected Mass: Ligand + Receptor - H₂O).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Solubility | pH is too low (COOH protonated). | Adjust pH to > 7.0 or use 5% DMSO co-solvent. |

| Weak Signal with Zn²⁺ | Competitive chelation by buffer. | Avoid Phosphate/Citrate buffers; use HEPES or MOPS. |

| Non-Linear Titration | Formation of 1:2 complexes. | Fit data to Hill Plot instead of Benesi-Hildebrand. |

| Red-Shifted Emission | ESIPT (Proton Transfer). | This is intrinsic; use ratiometric analysis ( |

References

-

Compound Data: PubChem CID 58252530.[2][3] this compound.[2][3][4][5] National Center for Biotechnology Information. Link

- Isoquinoline Fluorescence:Fluorescence Properties of Isoquinoline Derivatives. (General reference for the fluorophore class). The 1-hydroxy/1-oxo tautomerism is critical for the Stokes shift.

- Metal Sensing Mechanisms:Principles of Chelation-Enhanced Fluorescence (CHEF). (Standard text on Zn2+ sensing using heterocyclic ligands).

-

Analogous Systems: 8-Hydroxyquinoline-7-carboxylic acid in metal chelation.[6] (Demonstrates the utility of the carboxylic acid handle in quinoline isomers).

Disclaimer: This Application Note is a theoretical guide based on the chemical properties of this compound. Users should validate specific binding constants in their own matrix.

Sources

- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 2. PubChemLite - this compound (C10H7NO3) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C10H7NO3 | CID 58252530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 1301214-62-9 | 4H29-1-23 | MDL MFCD22375649 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. 1-Hydroxyisoquinoline | CAS#:491-30-5 | Chemsrc [chemsrc.com]

- 6. chemimpex.com [chemimpex.com]

Troubleshooting & Optimization

optimizing the reaction conditions for 1-Hydroxyisoquinoline-7-carboxylic acid synthesis

Welcome to the dedicated technical support center for the synthesis of 1-Hydroxyisoquinoline-7-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and troubleshoot potential issues encountered during synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

I. Overview of the Synthetic Strategy

The synthesis of this compound presents a unique set of challenges due to the presence of both a hydroxyl group, which can exist in tautomeric equilibrium with the 1-isoquinolinone form, and a carboxylic acid moiety. A robust synthetic approach requires careful planning, particularly concerning the order of functional group introduction and the potential need for protecting groups.

A plausible and efficient synthetic route is a multi-step process commencing with a Bischler-Napieralski reaction to construct the isoquinoline core, followed by functional group manipulations to install the hydroxyl and carboxylic acid groups. This strategy allows for controlled introduction of the desired functionalities and minimizes potential side reactions.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

II. Troubleshooting Guide: A Question & Answer Approach

This section is structured to address specific problems you may encounter at each stage of the proposed synthesis.

Step 1 & 2: Amidation and Bischler-Napieralski Cyclization

Question: My Bischler-Napieralski reaction is giving a low yield of the cyclized product. What are the likely causes and how can I improve it?

Answer: Low yields in the Bischler-Napieralski reaction are a common issue.[1][2] The success of this reaction is highly dependent on the electrophilicity of the intermediate and the nucleophilicity of the aromatic ring.[2][3]

-

Insufficient Activation of the Amide: The conversion of the amide to a reactive intermediate is crucial. If using phosphorus oxychloride (POCl₃) alone is ineffective, consider adding phosphorus pentoxide (P₂O₅).[4] P₂O₅ acts as a powerful dehydrating agent and can enhance the reaction rate, especially for less reactive substrates.[4]

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenethylamine starting material can deactivate the aromatic ring towards electrophilic substitution, hindering the cyclization.[1][3] While the methoxy group in the proposed starting material is activating, its position relative to the cyclization site is critical.

-

Reaction Temperature and Time: Ensure the reaction is heated sufficiently, typically at reflux in a suitable solvent like toluene or acetonitrile.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation of the product with prolonged heating.

-

Side Reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[5] This can be minimized by using milder cyclodehydration reagents or by employing a nitrile as the solvent to shift the equilibrium away from the retro-Ritter pathway.[5]

Question: I am observing the formation of multiple products during the cyclization step. How can I improve the regioselectivity?

Answer: The regioselectivity of the Bischler-Napieralski reaction is governed by the substitution pattern on the aromatic ring. The cyclization will preferentially occur at the position that is most electronically activated and sterically accessible.

-

Directing Effects of Substituents: An electron-donating group, such as the methoxy group in our proposed route, will direct the cyclization to the ortho and para positions. With 3-methoxyphenethylamine, cyclization is expected to occur para to the methoxy group, leading to the desired 7-methoxyisoquinoline derivative. If a mixture of isomers is obtained, it may be necessary to reconsider the starting material or introduce blocking groups.

-

Steric Hindrance: Bulky substituents on the aromatic ring can hinder cyclization at adjacent positions.

Step 3: Aromatization

Question: The dehydrogenation of the dihydroisoquinoline intermediate is incomplete or results in side products. What are the best conditions for this step?

Answer: Aromatization of the 3,4-dihydroisoquinoline intermediate is typically achieved by oxidation.

-

Catalytic Dehydrogenation: The most common and effective method is heating the dihydroisoquinoline with a palladium on carbon (Pd/C) catalyst in a high-boiling solvent such as toluene or xylene.[6] The reaction should be monitored by TLC or GC-MS to ensure complete conversion.

-

Alternative Oxidizing Agents: If catalytic dehydrogenation is not effective, other oxidizing agents such as manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) can be used. However, these reagents are less selective and may lead to over-oxidation or other side reactions, especially in the presence of sensitive functional groups.

Step 4 & 5: Hydrolysis and Demethylation

Question: I am struggling with the hydrolysis of the methyl ester to the carboxylic acid. The reaction is slow and incomplete. How can I drive it to completion?

Answer: Ester hydrolysis, or saponification, is a standard transformation, but can be challenging with sterically hindered esters or electron-rich aromatic systems.[7]

-

Choice of Base and Solvent: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and a co-solvent like methanol or ethanol is typically used.[8] Increasing the concentration of the base and the reaction temperature can accelerate the hydrolysis.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC, looking for the disappearance of the starting ester and the appearance of a more polar spot corresponding to the carboxylate salt. The reaction is typically heated at reflux for several hours.[8]

-

Work-up Procedure: After the reaction is complete, the mixture should be cooled and acidified with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.[8]

Question: The demethylation of the methoxy group to a hydroxyl group is giving a low yield and/or causing decomposition of my product. What are the best reagents for this step?

Answer: Cleavage of aryl methyl ethers requires strong Lewis acids or proton acids.

-

Boron Tribromide (BBr₃): This is a highly effective reagent for the cleavage of aryl methyl ethers. The reaction is typically performed at low temperatures (e.g., -78 °C to room temperature) in an inert solvent like dichloromethane (DCM). Careful control of the stoichiometry of BBr₃ is important to avoid side reactions.

-

Hydrobromic Acid (HBr): Refluxing with concentrated HBr is another common method. However, the high temperatures and strongly acidic conditions can sometimes lead to decomposition, especially with sensitive substrates.

-

Protecting Group Strategy: If both the ester hydrolysis and demethylation are proving problematic, consider reversing the order of these steps or employing an orthogonal protecting group strategy from the outset. For example, using a benzyl ether to protect the phenol, which can be removed by hydrogenolysis, and a tert-butyl ester for the carboxylic acid, which is cleaved under acidic conditions.[9][10]

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and solubility of this compound?

A1: Due to the presence of both an acidic carboxylic acid group and a basic nitrogen atom, the molecule can exist as a zwitterion. This typically results in a high melting point and poor solubility in many common organic solvents. It may be more soluble in polar protic solvents like water (at a specific pH), methanol, or DMSO. The solid is likely to be a crystalline powder.

Q2: How can I purify the final product if it is poorly soluble?

A2: Purification of polar, potentially zwitterionic compounds can be challenging.

-

Recrystallization: If a suitable solvent or solvent system can be found, recrystallization is an effective method.[11] Experiment with mixtures of polar solvents like water, ethanol, or acetic acid.

-

Acid-Base Extraction: The amphoteric nature of the molecule can be exploited. Dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃ or NaOH) to form the carboxylate salt, wash with an organic solvent to remove non-acidic impurities, and then acidify the aqueous layer to precipitate the purified product.[12] A similar process can be done using an acidic aqueous solution to protonate the nitrogen.

-

Chromatography: Normal-phase silica gel chromatography may be difficult due to the high polarity of the compound. Reversed-phase chromatography (C18) with a buffered mobile phase (e.g., water/acetonitrile with formic acid or ammonium acetate) is often more successful for purifying polar and ionizable compounds.

Q3: What are the key spectroscopic features I should look for to confirm the structure of this compound?

A3:

-

¹H NMR: Expect to see characteristic signals for the aromatic protons on the isoquinoline ring system. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The proton of the hydroxyl group may also be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

-

¹³C NMR: Look for the characteristic signal of the carboxylic acid carbonyl carbon (typically in the range of 165-185 ppm) and the carbonyl carbon of the isoquinolinone tautomer.

-

Infrared (IR) Spectroscopy: A broad O-H stretch from the carboxylic acid will be prominent (around 2500-3300 cm⁻¹). A strong C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹) and another C=O stretch from the isoquinolinone tautomer (around 1650-1680 cm⁻¹) should be visible.[13][14]

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed. Fragmentation patterns may include the loss of water and carbon dioxide.[15][16]

IV. Experimental Protocols

The following are generalized protocols for the key steps in the proposed synthesis. These should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: Bischler-Napieralski Cyclization

-

To a solution of the precursor amide (1 equivalent) in dry toluene (or acetonitrile), add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise at 0 °C.

-

Add phosphorus pentoxide (P₂O₅, 1-1.5 equivalents) portion-wise, keeping the temperature below 10 °C.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with concentrated ammonium hydroxide or sodium hydroxide solution to pH 8-9.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydroisoquinoline.

Protocol 2: Ester Hydrolysis (Saponification)

-

Dissolve the ester in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (2-5 equivalents) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

-

Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.

V. Data Summary

| Parameter | Typical Value/Range | Reference/Comment |

| Bischler-Napieralski Reaction | ||

| Temperature | Reflux | [4] |

| Solvent | Toluene, Acetonitrile | [5] |

| Reagents | POCl₃, P₂O₅ | [4] |

| Yield | 40-80% | Highly substrate-dependent |

| Ester Hydrolysis | ||

| Temperature | Reflux | [8] |

| Base | NaOH, KOH | [8] |

| Solvent | MeOH/H₂O, EtOH/H₂O | [8] |

| Yield | >90% | Generally high for simple esters |

| Demethylation (BBr₃) | ||

| Temperature | -78 °C to RT | Substrate dependent |

| Solvent | DCM, CHCl₃ | Anhydrous conditions are critical |

| Yield | 60-95% |

VI. Troubleshooting Logic Diagram

Caption: A logical workflow for troubleshooting common synthesis issues.

VII. References

-

J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. Retrieved from [Link]

-

Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Retrieved from

-